N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
“N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” typically involves the reaction of ethanediamine with appropriate acylating agents. One possible route could be:
Step 1: Reacting ethanediamine with 2,2-dimethoxyethyl chloride in the presence of a base such as triethylamine to form N-(2,2-dimethoxyethyl)ethanediamine.
Step 2: Acylating the intermediate with 2-phenylethyl chloride under similar conditions to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: The methoxy groups and phenyl ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application and biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethylethanediamide
- N,N’-diethylethanediamide
- N-(2-methoxyethyl)-N’-(2-phenylethyl)ethanediamide
Uniqueness
“N-(2,2-dimethoxyethyl)-N’-(2-phenylethyl)ethanediamide” is unique due to its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of both 2,2-dimethoxyethyl and 2-phenylethyl groups may confer distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-12(20-2)10-16-14(18)13(17)15-9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYLZSPQWWTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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